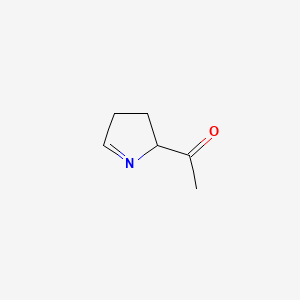

1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone

Description

Historical Context of Dihydropyrrole Chemistry in Organic Synthesis

The chemistry of dihydropyrroles, a class of five-membered nitrogen-containing heterocycles, has a rich history in organic synthesis. These structures are prevalent in a vast array of natural products, including many alkaloids and biologically active compounds. Their synthetic utility stems from their reactivity and potential for stereoselective functionalization. The development of synthetic methods to access dihydropyrroles has been a continuous endeavor, with early methods often relying on the cyclization of amino ketones or the partial reduction of pyrroles. Over the decades, more sophisticated and efficient strategies have emerged, including transition metal-catalyzed cyclizations and multicomponent reactions, which have significantly expanded the accessibility and application of this important class of heterocycles.

The discovery of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone in the early 1980s as the principal aroma component of cooked rice and pandan leaves marked a significant milestone. This identification not only unraveled the chemical basis for the characteristic scent of these food staples but also spurred further investigation into the synthesis and properties of this specific dihydropyrrole. The initial synthesis reported by Buttery and coworkers involved the oxidation of 2-(1-hydroxyethyl)pyrrolidine. This pioneering work laid the foundation for subsequent explorations into more efficient and scalable synthetic routes.

Academic Significance of the this compound Scaffold in Contemporary Organic Chemistry

The academic significance of the this compound scaffold extends beyond its well-documented role as a key odorant in food products. In contemporary organic chemistry, this molecule serves as a versatile building block for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both an imine and a ketone, allows for a range of chemical transformations.

The dihydropyrrole core is a key structural motif in a number of marine natural products, some of which exhibit interesting biological activities. While direct total syntheses starting from this compound are not extensively documented in publicly available literature, its structural framework is representative of the types of substituted dihydropyrroles that are crucial intermediates in the synthesis of complex alkaloids like the lamellarins. The lamellarin alkaloids, isolated from marine organisms, possess a 3,4-diarylpyrrole core and have shown a range of biological activities, including cytotoxicity against cancer cell lines. The synthesis of these complex molecules often involves the construction of a suitably substituted pyrrole (B145914) or dihydropyrrole ring as a key strategic step.

The reactivity of the imine functionality allows for nucleophilic additions and reductions, while the ketone group can be targeted for reactions such as aldol (B89426) condensations, Wittig reactions, and reductions to the corresponding alcohol. This synthetic versatility makes the this compound scaffold a valuable starting point for generating molecular diversity and accessing novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of Key Research Avenues Pertaining to this compound

Current research on this compound is multifaceted, primarily focusing on two major areas: the development of novel synthetic methodologies and the advancement of analytical techniques for its detection and quantification.

Synthetic Innovations: A significant body of research is dedicated to discovering more efficient, cost-effective, and scalable syntheses of this compound. researchgate.net This includes the exploration of various catalytic systems, such as those based on transition metals, to promote the key cyclization and oxidation steps. cropj.com Researchers are also investigating biocatalytic approaches, utilizing enzymes to achieve high selectivity and milder reaction conditions. The overarching goal is to overcome the challenges associated with the compound's inherent instability and to provide reliable methods for its production for both research and potential commercial applications.

Advanced Analytical Methods: Given its extremely low odor threshold and its presence in complex food matrices, the development of sensitive and selective analytical methods for this compound is a critical area of research. chim.itnih.govoptica.orgtandfonline.com While gas chromatography-mass spectrometry (GC-MS) remains a standard technique, recent efforts have focused on novel approaches to enhance detection limits and simplify sample preparation. chim.ittandfonline.com This includes the development of derivatization strategies to create more stable and easily detectable analytes, as well as the exploration of innovative techniques like colorimetric assays and potentially biosensors for rapid and on-site analysis. nih.gov These advancements are crucial for quality control in the food industry and for furthering our understanding of the biosynthesis and distribution of this important flavor compound.

Detailed Research Findings

The scientific literature provides a wealth of data on the properties and synthesis of this compound. The following tables summarize key physical, chemical, and spectroscopic properties, as well as a comparative overview of selected synthetic routes.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₉NO |

| Molecular Weight | 111.14 g/mol |

| Appearance | Colorless to yellow liquid/solid |

| Boiling Point | 182-183 °C at 760 mmHg |

| Melting Point | 19 °C |

| CAS Number | 85213-22-5 |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data |

| Mass Spectrometry (EI) | m/z (%): 111 (M+), 83, 68, 43 |

| ¹H NMR (CDCl₃) | δ (ppm): ~1.9-2.1 (m, 2H), ~2.3 (s, 3H), ~2.8-3.0 (t, 2H), ~3.9-4.1 (t, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~22.5, ~27.0, ~33.5, ~62.0, ~174.0, ~197.0 |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~2950 (C-H), ~1640 (C=O), ~1620 (C=N) |

Table 3: Comparison of Selected Synthetic Routes to this compound

| Starting Material | Key Reagents/Conditions | Reported Yield (%) | Reference |

| 2-Acetylpyrrole (B92022) | H₂, Rh/Al₂O₃; then Ag₂CO₃/Celite | ~10 | Buttery et al. (1983) |

| Pyrrolidine (B122466) | t-BuOCl; KCN; t-BuOCl; CH₃MgI | 16-19 | De Kimpe et al. (1993) |

| N-Boc-proline | Thioester formation; CH₃MgBr; TFA | Not specified | Hofmann & Schieberle (1998) |

| 1-(Pyrrolidin-2-yl)ethan-1-ol | Ag₂CO₃ on Celite, toluene, reflux | Not specified | Bennett et al. (2022) nih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPBLSRFMVHCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869341 | |

| Record name | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99583-29-6 | |

| Record name | 2-Acetyl-1-pyrroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099583296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(3,4-dihydro-2H-pyrrol-2-yl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-1-PYRROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGC0W6LY94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 3,4 Dihydro 2h Pyrrol 2 Yl Ethanone

General Principles of Dihydropyrrole Ring Formation

The construction of the core 3,4-dihydro-2H-pyrrole (1-pyrroline) structure is foundational to the synthesis of the target compound. This involves leveraging fundamental organic reactions to form the five-membered nitrogen-containing heterocycle.

Cyclization Reactions for Pyrroline (B1223166) Ring Construction

The formation of the pyrroline ring is typically achieved through cyclization reactions, where a linear precursor molecule is induced to form a cyclic structure. A variety of methods have been developed to achieve this transformation efficiently.

One prominent strategy involves the intramolecular cyclization of suitable precursors. For instance, 6-amino-2,3-hexanedione is known to spontaneously cyclize to form 2-acetyl-1-pyrroline (B57270). google.com Another approach is the cascade radical cyclization of γ,δ-unsaturated oxime esters, which provides a step-economical route to access various phosphorylated pyrrolines. researchgate.net Microwave-promoted 5-exo-trig iminyl radical cyclizations of O-phenyloximes tethered to alkenes have also proven effective for creating the pyrroline ring, with the resulting cyclic radicals being trapped to form various C-C, C-N, C-O, C-S, or C-X bonds. nsf.gov

Furthermore, transition-metal-free cyclization reactions offer an efficient pathway. A combination of a base and a solvent can facilitate the cyclization of terminal alkynes and 2-azaallyls under mild conditions to produce 1-pyrroline (B1209420) derivatives with diverse functional groups. researchgate.netrsc.org Triflic acid-catalyzed formal [3+2] cycloaddition of cyclopropane (B1198618) 1,1-diesters with nitriles also provides an efficient and practical method for synthesizing 1-pyrrolines. researchgate.net

Strategies for Acetyl Group Introduction and Maintenance

A common method for introducing the acetyl group is through a Grignard reaction. tandfonline.com For example, a precursor such as 2-(methoxycarbonyl)-1-pyrroline can react with methylmagnesium iodide. reading.ac.uk Similarly, treating 2-cyano-1-pyrroline with methylmagnesium iodide can yield 2-acetyl-1-pyrroline. reading.ac.uk Another approach involves the use of Weinreb amides; N-Boc-L-proline can be converted to its corresponding Weinreb amide, which then undergoes a Grignard reaction with methylmagnesium bromide to yield N-Boc-2-acetylpyrrolidine. tandfonline.com

Alternatively, the synthesis can start with a precursor that already contains a latent or protected form of the acetyl group. A widely used strategy is the oxidation of a 2-(1-hydroxyethyl)pyrrolidine precursor. google.comtandfonline.commdpi.comgoogle.com This precursor is typically synthesized by the reduction or hydrogenation of 2-acetylpyrrole (B92022). tandfonline.commdpi.com The subsequent oxidation to form the final product can be achieved using reagents like silver (I) carbonate on Celite. google.commdpi.comgoogle.com Protecting the carbonyl group as a ketal is another strategy to ensure its maintenance throughout the synthetic sequence, overcoming the instability of the final compound. cnrsinnovation.com The acetyl group itself is a common protecting group in organic synthesis, particularly in carbohydrate chemistry, valued for its stability under acidic and oxidative conditions and its ease of introduction. nih.gov

Established Synthetic Routes for 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone and Related Analogs

Several distinct synthetic pathways have been established for this compound, often categorized by their starting materials and core reaction types.

Precursor-Based Synthesis (e.g., from Acetophenone and Pyrrolidinone Derivatives)

Synthesizing the target molecule from readily available precursors is a cornerstone of its production. Various nitrogen-containing five-membered heterocycles serve as common starting points.

From Proline and Glutamic Acid: Natural amino acids are valuable chiral precursors. One pathway begins with N-Boc-L-proline, which is converted into a Weinreb amide and then reacted with a Grignard reagent to introduce the acetyl group. tandfonline.com Another route starts from glutamic acid, which undergoes cyclization and acetylation via the Dakin-West reaction to form N,5-diacetylpyrrolidinone, a key intermediate. tandfonline.comcnrsinnovation.com

From 2-Acetylpyrrole: This is one of the most common and earliest reported methods. The synthesis involves the catalytic reduction of 2-acetylpyrrole to 2-(1-hydroxyethyl)pyrrolidine, which is then oxidized using silver carbonate to yield the final product. tandfonline.commdpi.com

From Pyrrolidinone: A strategy developed by Harrison and Dake starts from pyrrolidin-2-one. This involves a ring-opening reaction using a vinyl lithium reagent, followed by cyclization in an acidic medium and subsequent deprotection of the amine to release 2-acetyl-1-pyrroline. google.com

| Precursor | Key Transformation(s) | Typical Reagents | Reference |

|---|---|---|---|

| 2-Acetylpyrrole | Reduction followed by Oxidation | H₂, Rh/Al₂O₃ or PtO₂; Ag₂CO₃ | tandfonline.commdpi.com |

| L-Proline | Weinreb amide formation, Grignard reaction | MsCl, N,O-dimethylhydroxylamine, CH₃MgBr | tandfonline.com |

| Glutamic Acid | Dakin-West reaction (Cyclization/Acetylation) | Ac₂O, Et₃N, DMAP | tandfonline.comcnrsinnovation.com |

| Pyrrolidin-2-one | Ring-opening, Cyclization, Deprotection | Vinyl lithium, Acidic medium | google.com |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov While specific MCRs for the direct synthesis of this compound are not extensively detailed, the principles are applied to construct the core pyrroline and pyrrole (B145914) rings.

These reactions often involve the in situ generation of intermediates that rapidly undergo further reactions. For example, a one-pot, three-component reaction for synthesizing polysubstituted pyrrole derivatives utilizes nitro compounds, phenacyl bromide, and dialkyl acetylene (B1199291) dicarboxylates with indium metal as a catalyst. orientjchem.org Another four-component synthesis uses phenyl glyoxal (B1671930) monohydrate, N,N-dimethyl barbituric acid, a 1,3-dicarbonyl compound, and an amine in ethanol (B145695) to produce penta-substituted pyrrole and dihydro-1H-pyrrole derivatives. orientjchem.orgorientjchem.org Such strategies highlight the potential for developing novel, efficient MCRs for the target compound by carefully selecting components that would assemble to form the desired 2-acetyl-1-pyrroline structure.

| Number of Components | Reactant Types | Resulting Structure | Reference |

|---|---|---|---|

| Three | Nitro compounds, Phenacyl bromide, Dialkyl acetylene dicarboxylates | Polysubstituted pyrroles | orientjchem.org |

| Four | Phenyl glyoxal, Barbituric acid, 1,3-Dicarbonyl, Amine | Penta-substituted pyrrole and dihydro-1H-pyrrole derivatives | orientjchem.orgorientjchem.org |

| Three | Aromatic aldehydes, Amines, Dialkyl acetylenedicarboxylate | Polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | beilstein-journals.org |

Catalytic Synthesis Protocols (e.g., Metal-Catalyzed and Organocatalytic Methods)

Catalysis plays a crucial role in modern organic synthesis, enabling reactions with high efficiency, selectivity, and milder conditions. Both metal-based and organic catalysts have been employed in the synthesis of pyrroline derivatives.

Metal-Catalyzed Methods: The initial synthesis of 2-acetyl-1-pyrroline from 2-acetylpyrrole utilized a rhodium/alumina catalyst for the hydrogenation step. google.comgoogle.com Silver carbonate is commonly used as an oxidant in a later step. tandfonline.commdpi.com Iridium-catalyzed domino-ring-opening cyclization of vinylaziridines with β-ketocarbonyls has been developed as a useful method for synthesizing five-membered N-heterocycles like 2-pyrrolines. researchgate.net Silver-promoted cascade radical cyclization of γ,δ-unsaturated oxime esters has also been shown to produce phosphorylated pyrrolines. researchgate.net

Organocatalytic Methods: Organocatalysis avoids the use of metals and offers a complementary approach. For instance, the enantioselective construction of pyrroloindoline frameworks, which share the pyrroline core, has been achieved through a cascade addition-cyclization of tryptamines with α,β-unsaturated aldehydes in the presence of imidazolidinone catalysts. nih.gov This highlights the potential of organocatalysis to control stereochemistry during the formation of substituted pyrroline rings. Furthermore, triflic acid (TfOH), a strong organic acid, has been shown to catalyze the formal [3+2] cycloaddition of cyclopropane diesters with nitriles to efficiently produce 1-pyrrolines. researchgate.net

Grignard Reagent Applications in Dihydropyrrole Synthesis

Grignard reagents are powerful tools in organic synthesis for forming carbon-carbon bonds. numberanalytics.com In the context of synthesizing this compound and related 2-acyl-1-pyrrolines, Grignard reagents, particularly methylmagnesium halides (e.g., methylmagnesium iodide or bromide), are crucial for introducing the acetyl group. acs.orggoogle.com

One common strategy involves the reaction of a Grignard reagent with a suitable pyrroline precursor. For instance, 2-cyano-1-pyrroline can be treated with methylmagnesium iodide to afford 2-acetyl-1-pyrroline. acs.org This method has been utilized for the synthesis of not only the target compound but also its higher analogues, such as 2-propionyl-1-pyrroline. acs.org The general reaction involves the nucleophilic addition of the Grignard reagent to an electrophilic carbon on the pyrroline ring. numberanalytics.com

The efficiency and selectivity of Grignard reactions can be influenced by various factors, including the choice of solvent and the presence of mediating agents. For example, amides like N-methylpyrrolidone (NMP) or dimethylformamide (DMF) can be used to mediate the acylation of Grignard reagents, leading to a selective synthesis of ketones. rsc.orgresearchgate.net The use of such mediators can help to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the newly formed ketone. masterorganicchemistry.commasterorganicchemistry.com

Researchers have also explored the use of N-acylpyrazinium salts as substrates for Grignard addition, leading to the formation of substituted 1,2-dihydropyrazines. beilstein-journals.org While not a direct synthesis of the target compound, this demonstrates the versatility of Grignard reagents in reacting with nitrogen-containing heterocycles. The regioselectivity of these additions can be controlled, providing a route to specific isomers. beilstein-journals.org

It is important to note that Grignard reagents are highly reactive and sensitive to moisture and protic solvents. masterorganicchemistry.comleah4sci.com Therefore, reactions must be carried out under anhydrous conditions, typically in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.comrsc.org

| Precursor | Grignard Reagent | Product | Key Features |

|---|---|---|---|

| 2-Cyano-1-pyrroline | Methylmagnesium iodide | 2-Acetyl-1-pyrroline | Introduction of the acetyl group. acs.org |

| N-Acylpyrazinium salts | Various Grignard reagents | Substituted 1,2-dihydropyrazines | Demonstrates reactivity with N-heterocycles. beilstein-journals.org |

Biomimetic and Naturally Inspired Synthetic Pathways for Pyrroline Derivatives

Biomimetic synthesis seeks to replicate the chemical processes that occur in nature. The Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids, is a key natural process that produces a variety of heterocyclic flavor compounds, including 2-acetyl-1-pyrroline. acs.org This reaction serves as an inspiration for laboratory syntheses.

Natural product-inspired synthesis often leverages readily available biological precursors. For instance, the amino acid L-proline is a crucial intermediate in the biosynthesis of 3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related compound. researchgate.net Synthetic strategies have been developed that start from proline. One such method involves the oxidation of proline methyl ester to form the pyrroline ring, followed by the addition of an organomagnesium compound to introduce the acetyl group. google.com

The synthesis of thiazolidine (B150603) and thiazolidinone scaffolds, which are also found in nature, provides further insight into naturally inspired synthetic strategies. nih.gov While not directly related to pyrroline synthesis, the principles of using privileged structures found in nature to guide the design and synthesis of new compounds are applicable. nih.gov

These biomimetic and naturally inspired approaches often aim for mild reaction conditions and can provide routes to complex molecules from simple, bio-based starting materials.

Oxidative Cyclization Reactions

Oxidative cyclization is a powerful method for constructing heterocyclic rings, including the dihydropyrrole core of this compound. These reactions typically involve the formation of a carbon-nitrogen bond through an intramolecular cyclization of a suitable linear precursor, accompanied by an oxidation step.

One approach involves the oxidative radical cyclization of N-sulfonyl β-enamino esters with alkenes to produce substituted 2,3-dihydropyrroles. researchgate.net Another strategy utilizes the intramolecular oxidative amination of aminoalkenes. For example, a ruthenium catalyst system has been shown to be highly effective for the cyclization of various aminoalkenes to yield cyclic imines, including pyrrolines. organic-chemistry.org

Iminyl radical cyclizations are also prominent in the synthesis of pyrroline derivatives. nsf.govbohrium.com These reactions can be initiated by microwave irradiation of O-phenyloximes tethered to alkenes, leading to a 5-exo-trig cyclization. nsf.govbohrium.com The resulting cyclic radicals can then be trapped to form a variety of functionalized pyrrolines. nsf.govbohrium.com

Furthermore, electrochemical methods offer a green and efficient approach to oxidative cyclization. An electrochemical oxidation-induced intermolecular annulation of enamines has been developed for the preparation of polysubstituted pyrroles under external oxidant-free conditions. researchgate.net Copper-catalyzed oxidative annulations of β-enamino esters also provide a divergent route to fully substituted pyrroles. researchgate.net

The synthesis of spirocyclic nitroxides, which can contain a pyrroline ring, also employs oxidative cyclization methods. For example, the oxidation of an enehydroxylamine can lead to the formation of the pyrroline ring. mdpi.com

| Reaction Type | Precursor | Key Reagents/Conditions | Product |

|---|---|---|---|

| Oxidative Radical Cyclization | N-sulfonyl β-enamino esters and alkenes | - | Substituted 2,3-dihydropyrroles. researchgate.net |

| Intramolecular Oxidative Amination | Aminoalkenes | [RuCl2(CO)3]2/dppp, K2CO3, allyl acetate (B1210297) | Cyclic imines (pyrrolines). organic-chemistry.org |

| Iminyl Radical Cyclization | O-phenyloximes with tethered alkenes | Microwave irradiation | Functionalized pyrrolines. nsf.govbohrium.com |

| Electrochemical Oxidative Cyclization | Enamines | Electrochemical cell, sodium acetate | Polysubstituted pyrroles. researchgate.net |

Optimization and Advanced Considerations in this compound Synthesis

The synthesis of this compound is continually being refined to improve efficiency, selectivity, and sustainability. Key areas of focus include controlling regioselectivity and stereoselectivity, assessing process efficiency and scalability, and incorporating green chemistry principles.

Control of Regioselectivity and Stereoselectivity

Achieving high levels of regioselectivity and stereoselectivity is crucial for the efficient synthesis of a target molecule, minimizing the formation of unwanted isomers and simplifying purification. In the synthesis of pyrroline derivatives, several strategies are employed to control these outcomes.

For instance, in the addition of Grignard reagents to N-acylpyrazinium salts, the position of substitution on the pyrazine (B50134) ring can direct the regioselective addition of the nucleophile. beilstein-journals.org Similarly, catalyst-controlled strategies in palladium-catalyzed intramolecular cyclizations of oxime esters can influence the formation of specific dihydropyrrole products. organic-chemistry.org

Asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, is a significant area of research. numberanalytics.com Chiral catalysts and auxiliaries can be used to induce enantioselectivity in reactions. For example, asymmetric cross-electrophile difunctionalization of tethered alkenes has been used to produce chiral pyrrolines with high enantiomeric excess. organic-chemistry.org Furthermore, light-driven, atom-economical processes have been developed for the enantioselective synthesis of chiral 1-pyrroline derivatives. researchgate.net

The inherent stereochemistry of starting materials can also be transferred to the final product. For example, the synthesis of highly functionalized Δ³-pyrrolines has been achieved through a silver nitrate-catalyzed cyclization of allenic amino acids that proceeds with the transfer of chiral information. organic-chemistry.org

Process Efficiency and Scalability Assessments

The transition of a synthetic route from a laboratory scale to an industrial process requires careful consideration of efficiency and scalability. A key aspect of this is the development of processes that are amenable to large-scale production. For example, a synthesis of 2-acetyl-1-pyrroline has been described as being suitable for large-scale production of the flavor material. acs.org

Continuous flow processing offers several advantages over traditional batch processing for Grignard reactions, which can be exothermic and difficult to control on a large scale. Flow reactors allow for better temperature control, improved safety in handling hazardous intermediates, and can lead to products with higher purity in shorter reaction times.

Green Chemistry Principles in the Synthesis of Dihydropyrrole Compounds (e.g., Bio-based Solvents and Catalysts)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of dihydropyrrole compounds, several strategies align with these principles.

The use of bio-based starting materials, such as the amino acid proline, is a key aspect of green chemistry. google.com This reduces reliance on petrochemical feedstocks. The development of catalytic reactions is also central to green chemistry, as catalysts can increase reaction efficiency and reduce waste. For example, copper-catalyzed reactions for the synthesis of pyrroles and dihydropyrroles are being explored. researchgate.netacs.org

Electrochemical methods represent a particularly green approach to synthesis, as they can eliminate the need for external chemical oxidants or reductants, reducing waste generation. researchgate.net The direct electrochemical oxidative cyclization of alkynoates and alkynamides has been developed for the synthesis of various heterocycles under metal-free and oxidant-free conditions. researchgate.net

The choice of solvent is another important consideration in green chemistry. The use of environmentally benign solvents is preferred. While many of the described syntheses still use traditional organic solvents, research into the use of bio-based solvents and solvent-free reaction conditions is an active area of investigation.

Purification and Isolation Techniques for Synthetic Intermediates and Products

The successful synthesis of this compound relies heavily on effective purification and isolation of both the synthetic intermediates and the final product. Various techniques are employed to ensure the removal of unreacted starting materials, catalysts, and byproducts, thereby yielding a compound of high purity.

For the intermediate, 1-(pyrrolidin-2-yl)ethanol, a common purification step after the hydrogenation of 2-acetylpyrrole involves filtration through Celite to remove the solid catalyst. mdpi.com The filtrate is then typically evaporated to dryness. In many cases, the resulting intermediate is of sufficient purity to proceed to the next step without further extensive purification. mdpi.com

The final product, this compound, and its isomeric form, 2-acetyl-1-pyrroline, often require more rigorous purification methods due to their potential instability. Common techniques include extraction, distillation, and chromatography. An acid-base extraction is a viable method, where the product is extracted into an acidic aqueous solution, which is then basified and re-extracted with an organic solvent like dichloromethane. mdpi.com

Flash column chromatography is another effective method for purifying this compound and related dihydro-2H-pyrrole derivatives. This technique utilizes a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a mixture of solvents like ethyl acetate and petrol, to separate the desired compound from impurities.

For the isomeric and often co-synthesized 2-acetyl-1-pyrroline, vacuum distillation is a particularly useful purification technique, especially for suppressing degradation of the compound. google.com This method involves distillation under reduced pressure, which lowers the boiling point of the compound and minimizes thermal decomposition. google.com To further enhance the efficiency of this process, the receiving vessel is often cooled to temperatures ranging from -78°C to 10°C. google.com

The table below summarizes the key purification and isolation techniques discussed:

| Compound | Purification/Isolation Technique | Key Parameters/Reagents |

| 1-(Pyrrolidin-2-yl)ethanol (Intermediate) | Filtration | Celite |

| This compound (Final Product) | Acid-Base Extraction | 0.1 M HCl, 1 M NaOH, Dichloromethane |

| This compound and derivatives (Final Product) | Flash Column Chromatography | Silica gel, Ethyl acetate/petrol eluent |

| 2-Acetyl-1-pyrroline (Isomer of Final Product) | Vacuum Distillation | Pressure: 30-70 Pa; Temperature: 70-100°C; Receiver cooled to -78°C to 10°C |

Chemical Reactivity and Derivatization of 1 3,4 Dihydro 2h Pyrrol 2 Yl Ethanone

Fundamental Chemical Transformations

The reactivity of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone is dictated by the chemical properties of its dihydropyrrole nucleus and the attached acetyl moiety. These functionalities allow the molecule to participate in a range of fundamental chemical reactions, including oxidation, reduction, and substitution, providing pathways to novel compounds.

Oxidation Reactions

The dihydropyrrole ring system of this compound is susceptible to oxidation, a transformation that has been exploited in its synthesis. A key example is the oxidation of the corresponding alcohol precursor, 1-(pyrrolidin-2-yl)ethan-1-ol, to yield the target imine. This reaction is often accomplished using mild oxidizing agents. For instance, silver (I) carbonate supported on celite is an effective reagent for this transformation. mdpi.comnih.gov This method highlights the selective oxidation of the secondary alcohol to a ketone and the concurrent oxidation of the pyrrolidine (B122466) ring to the dihydropyrrole system.

Spontaneous oxidation can also occur. For example, 2-acetylpyrrolidine (B1595597), when brought to a neutral pH, can spontaneously oxidize to this compound. organic-chemistry.org

Table 1: Examples of Oxidation Reactions

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| 1-(Pyrrolidin-2-yl)ethan-1-ol | Silver (I) carbonate on celite | This compound | mdpi.comnih.gov |

Reduction Reactions

The synthesis of this compound often involves the reduction of a pyrrole (B145914) precursor. For example, the catalytic reduction of 2-acetylpyrrole (B92022) is a common route to obtain the saturated pyrrolidine ring, which is then oxidized to the final product. mdpi.com This initial reduction step is crucial for establishing the core structure of the molecule.

The acetyl group itself can also be a target for reduction. While specific examples for this compound are not extensively documented in readily available literature, standard ketone reduction methodologies could theoretically be applied to convert the acetyl group to a 1-hydroxyethyl group, yielding 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanol. Such a transformation would likely require careful selection of reducing agents to avoid concomitant reduction of the imine functionality in the dihydropyrrole ring.

Substitution Reactions (e.g., Electrophilic Substitution)

The dihydropyrrole ring in this compound is less aromatic than a pyrrole ring, which influences its susceptibility to electrophilic substitution reactions. The electron-withdrawing nature of the acetyl group further deactivates the ring towards electrophilic attack. While pyrrole itself readily undergoes electrophilic substitution, primarily at the C2 position, the reactivity of the 2-substituted dihydropyrrole system is expected to be different.

Detailed research findings on specific electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, directly on the dihydropyrrole nucleus of this compound are not widely reported in the available scientific literature. Further investigation is required to fully characterize the scope and regioselectivity of such reactions on this particular heterocyclic system.

Synthetic Derivatization Strategies

The structural features of this compound provide opportunities for synthetic modifications at both the dihydropyrrole nucleus and the acetyl side chain. These derivatization strategies are key to developing analogs with altered properties or for use as building blocks in the synthesis of more complex molecules.

Functionalization of the Dihydropyrrole Nucleus

Functionalization of the dihydropyrrole ring allows for the introduction of various substituents, leading to a diverse range of derivatives. One notable example is the synthesis of isotopically labeled analogs, which are valuable tools in analytical chemistry, particularly for stable isotope dilution assays. For instance, deuterated derivatives of this compound have been synthesized for use as internal standards in quantitative studies. cnrsinnovation.comacs.org This demonstrates that the dihydropyrrole ring can be modified without disrupting the core structure.

Further functionalization could potentially involve reactions at the nitrogen atom or at the remaining sp2-hybridized carbon atom of the imine, although specific examples are not extensively documented.

Modification of the Acetyl Group

The acetyl group of this compound is a versatile handle for a variety of chemical modifications. The synthesis of higher acyl homologues has been reported, such as 2-propionyl-1-pyrroline. acs.org This is typically achieved by employing the corresponding Grignard reagent (e.g., ethylmagnesium bromide instead of methylmagnesium bromide) in synthetic routes that build the side chain.

Another significant derivatization strategy involves the protection of the acetyl group through the formation of ketals. cnrsinnovation.com Ketal derivatives serve as stable precursors that can release the parent compound under specific conditions. This approach is particularly useful for handling the often unstable this compound and for its controlled release in various applications, such as in flavoring compositions. cnrsinnovation.com

The ketone functionality of the acetyl group can also be a site for various classical ketone reactions, such as the formation of hydrazones. For example, reaction with 2,4-dinitrophenylhydrazine (B122626) yields the corresponding colored hydrazone derivative, a reaction that can be used for detection and quantification. mdpi.com

Table 2: Examples of Acetyl Group Modification

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| Homologation | Ethylmagnesium bromide | 2-Propionyl-1-pyrroline | acs.org |

| Ketalization | Alcohols/Diols | Ketal derivatives | cnrsinnovation.com |

Utilization as a Building Block for Complex Chemical Architectures

The unique structural features of this compound make it an important starting material for the construction of complex chemical frameworks, particularly fused heterocyclic systems like pyrrolizine derivatives. These derivatives are of significant interest due to their presence in a variety of biologically active natural products. The synthesis of functionalized pyrrolizines can be achieved through a C–H bond activation-initiated cascade process, where N-alkoxycarbamoyl pyrroles react with trifluoromethyl-ynones. This method allows for the creation of diverse pyrrolizine structures. rsc.org

The reactivity of the pyrroline (B1223166) ring system, a core component of this compound, is central to its utility. Pyrrolines and their derivatives are recognized as valuable precursors for creating new compounds due to the relative ease with which they can be chemically modified. researchgate.net This amenability to derivatization opens avenues for constructing a wide array of complex molecules.

One of the key reaction types that pyrroline derivatives undergo is cycloaddition. For instance, 1,3-dipolar cycloaddition reactions involving azomethine ylides and electron-deficient olefins are a well-established method for constructing functionalized pyrrolidine and pyrrolizine rings. nih.gov Although direct examples with this compound are not extensively documented in readily available literature, the inherent reactivity of the pyrroline scaffold suggests its potential as a substrate in such transformations. These reactions are known for their high degree of regio- and diastereoselectivity, offering precise control over the stereochemistry of the resulting complex architecture. nih.gov

The following table provides a conceptual overview of potential reaction pathways for creating complex architectures, based on the known reactivity of related pyrroline systems.

| Reaction Type | Reactant | Resulting Complex Architecture | Potential Significance |

|---|---|---|---|

| [3+2] Cycloaddition | Alkenes/Alkynes | Fused Pyrrolizidine (B1209537)/Pyrrolizine Systems | Core structures of various alkaloids |

| Pictet-Spengler Reaction | Tryptamine derivatives | β-carboline fused systems | Found in psychoactive compounds and pharmaceuticals |

| Multi-component Reactions | Various simple precursors | Poly-substituted, multi-ring heterocyclic systems | Rapid generation of molecular diversity for drug discovery |

Synthesis of Hybrid Heteroaromatic Compounds

The chemical functionalities present in this compound also permit its use in the synthesis of hybrid heteroaromatic compounds, where the pyrroline ring is fused with another heterocyclic system. Such hybrid molecules are of interest in medicinal chemistry as they can exhibit novel biological activities.

A prominent example of this is the synthesis of pyrazolo[1,5-a]pyridine (B1195680) derivatives. This class of compounds can be synthesized through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.org The acetyl group of this compound, after a condensation reaction to form an α,β-unsaturated system, could potentially serve as the dienophile in such a reaction, leading to the formation of a pyrazolo[1,5-a]pyridine fused with the pyrroline ring. These reactions can be promoted by various reagents and conditions, including metal-free systems. organic-chemistry.org

Furthermore, the condensation of 1,3-dicarbonyl compounds with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen, provides another route to uniquely substituted pyrazolo[1,5-a]pyridines. acs.orgnih.gov The ketone moiety of this compound could be envisioned to participate in reactions with active methylene (B1212753) compounds to generate a 1,3-dicarbonyl precursor, which could then undergo cyclization to form a hybrid heteroaromatic system.

The following table outlines conceptual synthetic pathways for hybrid heteroaromatic compounds, leveraging the reactivity of the acetyl-dihydropyrrole scaffold.

| Target Hybrid Heteroaromatic System | Key Reaction Type | Co-reactant | Potential Application of Product Class |

|---|---|---|---|

| Pyrazolo[1,5-a]pyridines | [3+2] Cycloaddition/Condensation | N-aminopyridines | Inhibitors of kinases, potential therapeutics mdpi.com |

| Pyrano[2,3-d]pyrimidines | Multi-component reaction | Barbituric acid derivatives, Aldehydes | Biologically active compounds with diverse applications nih.gov |

| Thieno[2,3-b]pyridines | Condensation/Cyclization | Active methylene cyanides, Sulfur source | Pharmaceutical intermediates |

Reaction Mechanisms and Kinetics of 1 3,4 Dihydro 2h Pyrrol 2 Yl Ethanone Reactions

Mechanistic Investigations of Synthetic Pathways

The synthesis of 1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone can be achieved through several routes, including biosynthetic pathways and chemical synthesis. Mechanistic investigations have focused on identifying key intermediates and understanding the energetic landscape of these reactions.

The formation of this compound involves several key precursor molecules and reaction intermediates. In biosynthetic pathways, particularly in fragrant rice and other plants, amino acids such as proline, ornithine, and glutamic acid are the primary starting materials. frontiersin.org These precursors are converted into the crucial intermediate, 1-pyrroline (B1209420). frontiersin.orgijsrp.org

Specifically, proline is converted to Δ¹-pyrroline-5-carboxylate (P5C), which is then decarboxylated to form 1-pyrroline. Alternatively, ornithine can be converted to putrescine, which is then transformed into γ-aminobutyraldehyde (GABald). nih.gov This aldehyde exists in equilibrium with its cyclic form, 1-pyrroline. ijsrp.orgnih.gov The final step in this pathway is the acylation of the 1-pyrroline ring. nih.gov

In chemical synthesis, a common route involves the hydrogenation of 2-acetylpyrrole (B92022). This reaction proceeds through the intermediate 1-(pyrrolidin-2-yl)ethan-1-ol, which is subsequently oxidized to yield the final product. mdpi.com Another significant pathway is the Maillard reaction, where the key intermediates are 1-pyrroline and methylglyoxal (B44143), which react to form this compound. reading.ac.uk The compound itself is known to be unstable in concentrated aqueous solutions, where it can react with itself to form dimers and other polymerization products, indicating the formation of various unstable intermediates during its degradation. tugraz.at

| Synthetic Pathway | Key Precursors | Identified Intermediates | Reference |

|---|---|---|---|

| Biosynthesis (e.g., in Rice) | Proline, Ornithine, Glutamic Acid | Δ¹-Pyrroline-5-carboxylate (P5C), γ-aminobutyraldehyde (GABald), 1-Pyrroline | frontiersin.orgnih.govnih.gov |

| Chemical Synthesis | 2-Acetylpyrrole | 1-(Pyrrolidin-2-yl)ethan-1-ol | mdpi.com |

| Maillard Reaction | Amino Acids, Reducing Sugars | 1-Pyrroline, Methylglyoxal | nih.govreading.ac.uk |

| Degradation/Polymerization | This compound | Dimers and various unsaturated molecules | tugraz.at |

While detailed experimental or computational characterization of the transition states for the synthesis of this compound is not extensively documented, the proposed mechanisms imply their existence. For instance, the spontaneous cyclization of γ-aminobutyraldehyde to 1-pyrroline involves a transition state where the amine nitrogen attacks the aldehyde carbon. nih.govnih.gov Similarly, the acylation of 1-pyrroline, whether by methylglyoxal in the Maillard reaction or another acylating agent, proceeds through a high-energy transition state.

In the context of its degradation, the observed polymerization process suggests a series of reaction steps, each with its own transition state. The initial dimerization, for example, would involve a transition state where two molecules of this compound interact. tugraz.at The abundance of the dimer has been observed to increase in the early stages of the reaction and then decline, which is consistent with a polymerization process where intermediates continue to react. tugraz.at Isotopic labeling studies using deuterium (B1214612) have indicated that a ring-opening mechanism is involved in these reactions, which would necessitate passing through specific transition states. tugraz.at

Kinetic studies have provided insight into the factors controlling the rate of formation of this compound. In biosynthetic pathways, the availability of the immediate precursor, Δ¹-pyrroline (also referred to as 1-pyrroline), has been identified as a rate-controlling factor. nih.gov The enzymatic activity that leads to the accumulation of γ-aminobutyraldehyde/Δ¹-pyrroline is critical. Conversely, enzymes that consume this precursor, such as betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) which converts it to γ-aminobutyric acid (GABA), inhibit the synthesis of the target compound. nih.gov Therefore, the steps governing the concentration of Δ¹-pyrroline are considered rate-determining.

The compound is notably unstable, especially in its pure form or in concentrated aqueous solutions, where it rapidly changes color from colorless to red. tugraz.at Mass spectrometry data has shown a significant decline in the concentration of a 25 mg/mL aqueous solution within just 5 minutes, indicating that the kinetics of its degradation and polymerization are rapid. tugraz.at This instability presents a significant challenge for its synthesis and storage. uwa.edu.au

Elucidation of Derivatization Reaction Mechanisms

This compound serves as a versatile chemical building block due to its functional groups—the imine, the ketone, and the pyrroline (B1223166) ring. It can undergo various derivatization reactions, including oxidation and reduction.

Oxidation reactions are integral to both the synthesis and derivatization of this compound. One of the key synthetic steps from 2-acetylpyrrole is the oxidation of the intermediate 1-(pyrrolidin-2-yl)ethan-1-ol. mdpi.com This transformation of a secondary alcohol to a ketone, which also forms the C=N double bond of the pyrroline ring, is typically achieved using oxidizing agents like silver (I) carbonate. mdpi.com The mechanism likely involves the formation of a silver alkoxide intermediate, followed by the elimination of silver(0) and a proton to form the ketone and the imine.

The compound itself can undergo further oxidation. While specific mechanistic studies on this compound are limited, analogous reactions of similar heterocyclic ketones provide insight. Oxidation could potentially occur at the pyrroline ring, leading to the formation of 2-acetylpyrrole (aromatization), or at the acetyl group, potentially leading to further functionalization. The choice of oxidizing agent and reaction conditions would determine the outcome. ucr.edu

Reduction reactions offer another pathway for the derivatization of this compound. The primary targets for reduction are the ketone carbonyl group and the imine double bond of the pyrroline ring.

The reduction of the ketone group would yield 1-(3,4-dihydro-2H-pyrrol-2-yl)ethan-1-ol. This can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄). leah4sci.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide to give the secondary alcohol.

Reduction of the imine (C=N) bond would lead to the formation of 2-acetylpyrrolidine (B1595597). This transformation is analogous to the reduction of imines to amines and can be accomplished using reagents like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. The mechanism for hydride reduction involves the addition of a hydride to the carbon of the C=N bond, followed by protonation of the nitrogen. These reduction reactions expand the synthetic utility of this compound by providing access to a range of saturated and functionalized pyrrolidine (B122466) derivatives. ijsrp.org

| Reaction Type | Target Functional Group | Potential Reagent | Expected Product | General Mechanism |

|---|---|---|---|---|

| Oxidation | Pyrroline Ring (C-N, C-C bonds) | Mild Oxidizing Agents (e.g., DDQ) | 2-Acetylpyrrole | Dehydrogenation/Aromatization |

| Reduction | Ketone (C=O) | Sodium Borohydride (NaBH₄) | 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethan-1-ol | Nucleophilic Hydride Attack |

| Reduction | Imine (C=N) | Catalytic Hydrogenation (H₂/Pd) | 2-Acetylpyrrolidine | Hydride Addition/Hydrogenation |

Pathway Analysis for Substitution Reactions

Substitution reactions of this compound can theoretically occur at several positions: on the pyrroline ring or at the acetyl group. The specific pathway followed is dictated by the nature of the attacking reagent (electrophilic or nucleophilic) and the reaction conditions.

Electrophilic Substitution on the Pyrroline Ring:

While the pyrroline ring in this compound is not aromatic, the lone pair of electrons on the nitrogen atom can influence the reactivity of the double bond towards electrophiles. In analogous five-membered heterocyclic compounds like pyrrole (B145914), electrophilic substitution is a well-documented reaction. onlineorganicchemistrytutor.com For pyrrole, electrophilic attack predominantly occurs at the C2 position due to the formation of a more stable carbocation intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.com Attack at the C3 position results in a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.com

For this compound, which is a 1-pyrroline derivative, the imine double bond is the most likely site for electrophilic attack. The acetyl group at the C2 position, being an electron-withdrawing group, would deactivate the double bond towards electrophilic attack to some extent. However, electrophilic substitution at the C5 position (the other end of the imine) could be a plausible pathway, leading to a variety of substituted products. The general mechanism for electrophilic substitution would proceed via a two-step process:

Formation of a Cationic Intermediate: The electrophile attacks the π-electrons of the C=N double bond, leading to the formation of a resonance-stabilized cationic intermediate.

Deprotonation: A base removes a proton from the intermediate to restore the double bond and yield the substituted product.

Nucleophilic Acyl Substitution at the Acetyl Group:

The acetyl group of this compound presents a classic site for nucleophilic acyl substitution. libretexts.org This type of reaction involves the replacement of the pyrroline ring (as a leaving group) with a nucleophile. However, given that the pyrroline ring is a relatively poor leaving group, this pathway is generally less favored unless the nitrogen atom is protonated or complexed with a Lewis acid to enhance its leaving group ability.

The generally accepted mechanism for nucleophilic acyl substitution proceeds through a tetrahedral intermediate: libretexts.org

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the acetyl group, breaking the π-bond and forming a tetrahedral alkoxide intermediate.

Leaving Group Departure: The carbonyl group reforms by the expulsion of the leaving group (the dihydropyrrole moiety).

The feasibility of this reaction is highly dependent on the strength of the incoming nucleophile and the ability of the dihydropyrrole ring to depart.

Kinetic vs. Thermodynamic Control:

In substitution reactions that can yield multiple products, the outcome can be governed by either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.commdpi.com

Kinetic Control: At lower temperatures, the reaction is essentially irreversible, and the major product will be the one that is formed the fastest (i.e., has the lowest activation energy). libretexts.org

Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for equilibrium to be established. The major product will be the most stable one, regardless of how quickly it is formed. libretexts.org

For substitution reactions on this compound, the distribution of products could be influenced by the reaction temperature, with different isomers being favored under kinetic or thermodynamic conditions. For instance, in electrophilic substitution, the initially formed product might not be the most thermodynamically stable isomer, and at elevated temperatures, rearrangement to a more stable product could occur.

Table 1: Plausible Substitution Reaction Pathways for this compound This table is generated based on established principles of organic chemistry, as direct experimental data for this specific compound is limited in the provided search results.

| Reaction Type | Position of Attack | Intermediate | Driving Force | Potential Products |

|---|---|---|---|---|

| Electrophilic Substitution | C5 of the pyrroline ring | Resonance-stabilized cation | Formation of a new C-E bond | 5-substituted-1-(3,4-dihydro-2H-pyrrol-2-yl)ethanone derivatives |

| Nucleophilic Acyl Substitution | Carbonyl carbon of the acetyl group | Tetrahedral alkoxide | Strong nucleophile, activation of leaving group | Various ketones (after replacement of the dihydropyrrole ring) |

Role of Catalysts in Reaction Mechanisms

Catalysts play a crucial role in influencing the rate, selectivity, and even the mechanistic pathway of chemical reactions. For reactions involving this compound, both acid and metal-based catalysts can be employed to facilitate substitution reactions.

Lewis Acid Catalysis:

Lewis acids are electron-pair acceptors and can activate substrates by withdrawing electron density. wikipedia.org In the context of reactions of this compound, a Lewis acid can play several roles:

Activation of the Carbonyl Group: A Lewis acid can coordinate to the carbonyl oxygen of the acetyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This would facilitate nucleophilic acyl substitution reactions. wikipedia.org

Activation of the Imine Nitrogen: Coordination of a Lewis acid to the imine nitrogen would make the C=N double bond more electron-deficient and could enhance its reactivity towards certain nucleophiles or facilitate ring-opening reactions.

Generation of Electrophiles: In electrophilic substitution reactions, Lewis acids are often used to generate a more potent electrophile from a precursor. For example, in Friedel-Crafts acylation, a Lewis acid like aluminum chloride is used to generate an acylium ion from an acyl halide. libretexts.org

Transition Metal Catalysis:

Transition metals are widely used as catalysts in organic synthesis due to their ability to exist in multiple oxidation states and to coordinate with organic molecules. For the synthesis and functionalization of dihydropyrroles and related compounds, transition metal catalysts are instrumental. For instance, copper catalysts have been used in annulation reactions of vinyl diazoacetates with imines to form dihydropyrroles. researchgate.net In such a reaction, the copper catalyst acts as a Lewis acid to activate the imine.

In the context of substitution reactions on this compound, transition metal catalysts could be employed in cross-coupling reactions to introduce new substituents onto the pyrroline ring, provided a suitable handle (like a halogen) is present on the ring.

Kinetic and Mechanistic Implications of Catalysis:

The introduction of a catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. Catalysts can also influence the selectivity of a reaction. By selectively stabilizing the transition state leading to a particular product, a catalyst can direct the reaction to yield a single isomer where multiple products are possible. For example, a chiral Lewis acid catalyst could be used to achieve an enantioselective substitution reaction.

Table 2: Potential Roles of Catalysts in Substitution Reactions of this compound This table is generated based on established principles of catalysis in organic chemistry, as direct experimental data for this specific compound is limited in the provided search results.

| Catalyst Type | Plausible Role | Targeted Reaction | Mechanistic Effect |

|---|---|---|---|

| Lewis Acid (e.g., AlCl₃, BF₃) | Activation of the carbonyl group | Nucleophilic Acyl Substitution | Increases the electrophilicity of the carbonyl carbon |

| Lewis Acid (e.g., Cu(I), Sc(OTf)₃) | Activation of the imine nitrogen | Electrophilic Substitution / Nucleophilic Addition | Enhances the reactivity of the C=N double bond |

| Transition Metal (e.g., Pd, Cu) | Cross-coupling | Substitution on a functionalized pyrroline ring | Facilitates C-C or C-heteroatom bond formation |

| Brønsted Acid (e.g., H₂SO₄) | Protonation of the imine nitrogen | Electrophilic Substitution | Increases the electrophilicity of the pyrroline ring |

Theoretical and Computational Chemistry Studies of 1 3,4 Dihydro 2h Pyrrol 2 Yl Ethanone

Quantum Chemical Characterization

Quantum chemical characterizations provide fundamental insights into the electronic nature of a molecule. These studies typically involve methods like Density Functional Theory (DFT) to calculate various molecular properties.

Conformational Analysis and Tautomerism

The flexibility and potential for isomerism are key characteristics of cyclic compounds. Computational methods are instrumental in exploring these aspects.

Computational Mechanistic Studies

Computational studies are often employed to elucidate the mechanisms of chemical reactions, including pathways for formation or degradation. While the synthesis of its isomer, 2-acetyl-1-pyrroline (B57270), is well-documented, specific computational mechanistic studies detailing the formation or reaction pathways of 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone could not be located in the scientific literature. Such studies would provide valuable insights into the reaction coordinates, transition states, and activation energies involved in its chemical transformations.

Reaction Pathway Mapping on Potential Energy Surfaces

The concept of a potential energy surface (PES) is central to computational chemistry, offering a landscape that maps the energy of a molecular system as a function of its geometry. wayne.edu For a chemical reaction, the path of least energy expenditure between reactants and products on this surface is known as the reaction pathway or minimum energy path (MEP). uni-leipzig.de This pathway connects energy minima (representing stable reactants and products) through a saddle point, which corresponds to the transition state—the highest energy point along the path. wayne.eduuni-leipzig.de

Computational methods are employed to explore these surfaces and map out the most plausible reaction routes. Techniques such as Density Functional Theory (DFT) are commonly used to calculate the energies of different molecular configurations. beilstein-journals.org To validate the calculated pathway, Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

In studies of related heterocyclic systems, such as the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, computational results have been used to propose detailed reaction mechanisms. beilstein-journals.org By calculating the Gibbs free energy (ΔG) profiles for various possible pathways, researchers can identify the most favorable route. For instance, a proposed mechanism for the reaction between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine was substantiated by demonstrating that the main product is formed by following the pathway with the lowest activation energy barrier (ΔG#) on the PES. beilstein-journals.org This approach allows for a step-by-step visualization of bond breaking and formation, providing a deeper understanding of the reaction dynamics.

Prediction of Kinetic and Thermodynamic Selectivity

Potential energy surface calculations are instrumental in predicting the selectivity of chemical reactions. The outcome of a reaction is often governed by a competition between kinetic and thermodynamic control.

Kinetic Control: The product that is formed fastest is the kinetic product. Its formation pathway has the lowest activation energy barrier (ΔG#) on the PES.

Thermodynamic Control: The most stable product is the thermodynamic product. It corresponds to the lowest energy minimum on the PES.

DFT calculations can quantify the energy barriers and the relative stability of products, thereby predicting which product will be favored under specific conditions. In the computational study of the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 4-acetyl-3-hydroxy-3-pyrroline-2-ones, it was shown that kinetic selectivity is more significant than thermodynamic selectivity in the formation of the main products. beilstein-journals.org This implies that the reaction proceeds preferentially through the transition state that is lowest in energy, even if the resulting product is not the most stable one possible. beilstein-journals.org Such insights are crucial for optimizing reaction conditions to favor the desired isomer or product.

| Parameter | Kinetic Product | Thermodynamic Product |

|---|---|---|

| Formation Rate | Faster | Slower |

| Activation Energy (ΔG#) | Lower | Higher |

| Product Stability | Less Stable | More Stable |

| Governing Factor | Lowest Energy Transition State | Lowest Product Energy |

Molecular Modeling Applications in Support of Synthetic Design

Molecular modeling and computational chemistry are increasingly vital in the strategic design of synthetic routes for complex molecules, including N-heterocycles like this compound and its derivatives. beilstein-journals.orgnih.gov These computational tools allow chemists to investigate proposed reaction mechanisms, rationalize experimental observations, and predict the feasibility of new synthetic strategies before undertaking extensive laboratory work.

One key application is the elucidation of reaction mechanisms. For example, in the synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones, a highly active and selective nickel catalyst was identified. nih.gov While not explicitly a modeling study, the understanding of such catalytic processes often relies on computational models to explain selectivity and activity. Similarly, computational studies on the synthesis of pyrrolidine-2,3-diones helped to propose a plausible reaction mechanism based on the calculated potential energy surface, providing a theoretical foundation for the observed product formation. beilstein-journals.org

Molecular modeling also plays a crucial role in understanding biosynthetic pathways. In the biosynthesis of pyrrole-containing natural products from L-proline, a combination of molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations was used to investigate the enzymatic oxidation of the proline side chain. researchgate.net These simulations helped to resolve the specific hydride transfer pathway, concluding that hydride transfer from the C3 position of the pyrrolidine (B122466) ring to the flavin cofactor is the more likely mechanism. researchgate.net Such detailed mechanistic understanding derived from modeling can inspire the development of new biomimetic synthetic methods.

By providing a molecular-level picture of chemical transformations, computational modeling supports synthetic design by:

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Advanced ¹H NMR and ¹³C NMR Techniques

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. Based on the structure, which includes a chiral center at C2, the protons on the pyrroline (B1223166) ring are diastereotopic and would likely show complex splitting patterns.

Predicted ¹H NMR Chemical Shifts:

CH (C2): The proton attached to the chiral carbon bearing the acetyl group is expected to resonate as a multiplet, influenced by the adjacent CH₂ group.

CH₂ (C3): These two diastereotopic protons would likely appear as distinct multiplets.

CH₂ (C4): Similarly, the protons on this carbon are expected to be diastereotopic and give rise to complex multiplets.

CH (C5): The proton on the imine carbon would appear as a multiplet, coupled to the adjacent C4 protons.

CH₃ (acetyl): A sharp singlet corresponding to the three equivalent methyl protons of the acetyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show six distinct signals, one for each unique carbon atom in the molecule.

Predicted ¹³C NMR Chemical Shifts:

C=O (acetyl): The carbonyl carbon of the acetyl group is expected to be the most downfield signal.

C=N (C5): The imine carbon would also appear at a relatively downfield chemical shift.

CH (C2): The chiral carbon atom.

CH₂ (C3 & C4): Two distinct signals for the methylene (B1212753) carbons of the pyrroline ring.

CH₃ (acetyl): The methyl carbon of the acetyl group, appearing at the most upfield region of the spectrum.

A data table summarizing the predicted chemical shifts is provided below.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH (C2) | Multiplet | ~60-70 |

| CH₂ (C3) | Multiplet | ~25-35 |

| CH₂ (C4) | Multiplet | ~30-40 |

| CH (C5) | Multiplet | ~170-180 |

| C=O | - | ~200-210 |

| CH₃ | Singlet | ~20-30 |

2D NMR Experiments for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and establish the connectivity within the molecule, several 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be expected between the protons on C2 and C3, C3 and C4, and C4 and C5, confirming the sequence of the pyrroline ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include the methyl protons of the acetyl group to the carbonyl carbon and to C2 of the pyrroline ring. The proton at C2 would show correlations to the carbonyl carbon and carbons C3 and C5. These correlations are crucial for piecing together the molecular structure.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition of C₆H₉NO. The fragmentation pattern observed in the mass spectrum gives valuable information about the molecule's structure.

For the isomeric compound, 2-acetyl-1-pyrroline (B57270), the electron ionization (EI) mass spectrum shows a molecular ion peak at m/z 111. A characteristic fragmentation involves the loss of a methyl group (CH₃) to give a fragment at m/z 96, and the loss of an acetyl group (CH₃CO) resulting in a peak at m/z 68. The base peak is often observed at m/z 83, corresponding to the loss of CO. Another significant fragment at m/z 43 is attributed to the acetyl cation (CH₃CO⁺) nih.govtugraz.atmdpi.comnist.gov.

While the fragmentation of this compound might differ due to the position of the double bond, similar fragmentation pathways can be anticipated.

Expected Fragmentation Pattern:

[M]⁺: Molecular ion at m/z 111.

[M-CH₃]⁺: Loss of a methyl radical from the acetyl group (m/z 96).

[M-COCH₃]⁺: Loss of the acetyl group (m/z 68).

[CH₃CO]⁺: Acetyl cation (m/z 43).

A table summarizing the expected major fragments is presented below.

| m/z | Proposed Fragment |

| 111 | [C₆H₉NO]⁺ (Molecular Ion) |

| 96 | [M - CH₃]⁺ |

| 68 | [M - COCH₃]⁺ |

| 43 | [CH₃CO]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl and imine groups. For the related compound N-acetylpyrrolidine, a strong carbonyl stretch is observed around 1675 cm⁻¹ researchgate.net.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹.

C=N Stretch: A medium to strong absorption band for the imine group should appear around 1640-1690 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.

N-H Stretch: The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm the trisubstituted nature of the nitrogen atom within the imine functionality.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O and C=N stretching vibrations are also Raman active. The symmetric vibrations of the pyrrolidine (B122466) ring would likely produce characteristic signals in the Raman spectrum researchgate.net. Due to the lack of a highly polarizable π-system, the Raman signals might be weaker compared to aromatic analogs.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O (Ketone) | 1700-1725 (Strong) | 1700-1725 (Medium) |

| C=N (Imine) | 1640-1690 (Medium-Strong) | 1640-1690 (Medium) |

| C-H (Aliphatic) | 2850-3000 (Medium-Strong) | 2850-3000 (Strong) |

| Ring Vibrations | Various | Various |

X-ray Crystallography for Solid-State Structure and Absolute Configuration (e.g., SHELX validation)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers. Although no crystal structure for this compound has been reported, studies on related substituted pyrrolidines reveal that the five-membered ring typically adopts a non-planar, envelope or twisted conformation to minimize steric strain researchgate.netmdpi.commdpi.comnih.govresearchgate.net.

If a suitable crystal were obtained, the data collected would be processed and the structure solved and refined using software packages such as SHELX. This would provide an unambiguous determination of the relative and absolute stereochemistry of the chiral center at C2.

Integration of Experimental Spectroscopy with Computational Predictions

In cases where experimental data is limited, computational chemistry offers a powerful tool for predicting spectroscopic properties bohrium.comrsc.org. Density Functional Theory (DFT) calculations can be employed to optimize the geometry of this compound and predict its NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic parameters acs.org.

The predicted spectra can then be compared with the available experimental data for the compound or its analogs to aid in the interpretation and validation of the structural assignment. For example, calculated ¹H and ¹³C NMR chemical shifts can help to resolve ambiguities in the assignment of complex spectra. Similarly, predicted IR and Raman frequencies, after appropriate scaling, can assist in assigning the observed vibrational bands to specific molecular motions. This integrated approach, combining theoretical calculations with limited experimental data, provides a robust methodology for the structural elucidation of novel or less-studied compounds.

Analytical Methodologies for Chemical Research on 1 3,4 Dihydro 2h Pyrrol 2 Yl Ethanone

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for isolating and purifying 1-(3,4-Dihydro-2H-pyrrol-2-yl)ethanone and related compounds from synthesis reaction mixtures or natural extracts. The choice between gas and liquid chromatography is typically dictated by the analyte's volatility and thermal stability.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For pyrrolines like 2-acetyl-1-pyrroline (B57270), a closely related and extensively studied analog of this compound, GC coupled with mass spectrometry (GC-MS) is a common method for determination. The successful separation and analysis depend critically on the operational parameters.

A typical GC method involves a capillary column, such as an HP-5MS, which is a non-polar column suitable for a wide range of analytes. The separation is achieved by implementing a programmed temperature gradient. For instance, a method might start at a low oven temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 280°C) to elute compounds with different boiling points. High-purity helium is commonly used as the carrier gas. The selection of appropriate GC conditions is crucial, as various nonpolar and moderately polar columns can provide good resolution for pyrrole-related compounds. semanticscholar.org

Table 1: Example Gas Chromatography (GC) Conditions for Analysis of a Related Pyrroline (B1223166)

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m × 0.25 mm × 0.25 µm) |

| Oven Program | 50°C for 2 min, then 10°C/min to 280°C, hold for 3 min |